molecular formula C6H3BrCl2INO B1375674 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine CAS No. 1305324-56-4

2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine

Cat. No.: B1375674
CAS No.: 1305324-56-4
M. Wt: 382.81 g/mol
InChI Key: DELIJYMGNUJWKI-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine is a high-purity, multifunctional halogenated pyridine derivative offered with a certified purity of 97% . This compound, with the molecular formula C6H3BrCl2INO and a molecular weight of 382.809 g/mol, serves as a valuable and complex synthetic building block in advanced chemical research . Its structure, featuring bromo, chloro, and iodo substituents on a methoxypyridine ring, makes it a particularly versatile intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, and for successive functionalization to create more specialized molecular architectures. Researchers utilize this compound in various fields, including medicinal chemistry for the development of potential pharmaceutical candidates and in materials science for the synthesis of organic electronic materials. Its high molecular weight and halogen-rich nature are indicative of its utility in constructing complex, heavy molecules. The product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. It is available in packaging ranging from 1g to 100g to suit different scales of laboratory work .

Properties

IUPAC Name

2-bromo-4,5-dichloro-6-iodo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2INO/c1-12-4-2(8)3(9)6(10)11-5(4)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELIJYMGNUJWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(N=C1Br)I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101251887
Record name 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine
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URL https://comptox.epa.gov/dashboard/DTXSID101251887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305324-56-4
Record name 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101251887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with 2-bromo-3-methoxypyridine or related methoxypyridines as precursors. The preparation of 2-bromo-3-methoxypyridine itself involves:

  • Bromination of 3-hydroxypyridine in aqueous sodium hydroxide at low temperatures (-10 to 15 °C) using liquid bromine, followed by pH adjustment and recrystallization to obtain 2-bromo-3-hydroxypyridine.
  • Methylation of 2-bromo-3-hydroxypyridine with methyl iodide in the presence of sodium in methanol and DMF as solvent, followed by extraction and purification to yield 2-bromo-3-methoxypyridine with yields around 75%.

Purification and Characterization

The crude product from halogenation steps is purified by flash column chromatography on silica gel using hexane/ethyl acetate mixtures as eluents. Characterization includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, ^31P when applicable).
  • Elemental analysis to confirm composition.
  • Melting point determination.
  • Mass spectrometry for molecular weight confirmation.
Step Reagents & Conditions Outcome Yield (%)
1 Bromination: 3-hydroxypyridine + Br2 in NaOH (0-15 °C) 2-bromo-3-hydroxypyridine ~75
2 Methylation: 2-bromo-3-hydroxypyridine + Na/MeOH + MeI 2-bromo-3-methoxypyridine ~75
3 Chlorination: selective Cl2 addition 2-bromo-4,5-dichloro-3-methoxypyridine Variable
4 Iodination: diazotization + KI 2-bromo-4,5-dichloro-6-iodo-3-methoxypyridine Variable
5 Purification: flash chromatography Pure target compound -
  • The bromination and methylation steps are well-established with reproducible yields around 75%, under mild and controlled conditions, minimizing side reactions.
  • Chlorination and iodination require careful temperature and reagent control to prevent polysubstitution or decomposition. The use of diazotization for iodination provides regioselectivity and good functional group tolerance.
  • Alternative synthetic routes avoid palladium catalysts, improving cost-effectiveness and environmental impact.
  • Purification by flash chromatography is essential due to the close polarity of halogenated intermediates.
Reaction Step Reagents Temperature (°C) Time Notes
Bromination Br2, NaOH aqueous -10 to 15 2.5–3 h Ice-salt bath cooling
Methylation Na in MeOH, MeI, DMF Reflux (MeOH) Overnight Under vacuum distillation
Chlorination Cl2 or Cl source Room temp Variable Controlled addition
Diazotization + Iodination NaNO2, H2SO4, KI 40 to 70 30 min to 3 h Stepwise addition, pH control
Purification Silica gel chromatography Ambient - Hexane/EtOAc eluent system

The preparation of this compound involves a carefully orchestrated sequence of halogenation and methylation reactions starting from simpler pyridine derivatives. The key to success lies in controlled reaction conditions, especially temperature and reagent addition rates, to achieve high regioselectivity and yields. The methods are supported by detailed experimental data and have been optimized to avoid costly catalysts and harsh conditions, making the synthesis accessible for research and early discovery applications.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, in substitution reactions, the halogen atoms may be replaced with alkyl, aryl, or other functional groups, leading to a variety of substituted pyridine derivatives .

Scientific Research Applications

2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its halogen and methoxy functional groups. The molecular targets and pathways involved include:

Comparison with Similar Compounds

2,5-Dichloro-6-iodo-3-methoxypyridine

  • Molecular Formula: C₆H₄Cl₂INO
  • Molecular Weight : 303.91 g/mol
  • Structural Differences : Lacks the bromine at position 2 and one chlorine at position 4 compared to the target compound.
  • Implications :
    • Reduced steric hindrance and molecular weight may enhance solubility in polar solvents.
    • Lower synthetic complexity likely contributes to identical catalog pricing tiers (1 g: $500; 25 g: $6,000) despite the simpler structure .

2-Bromo-6-chloro-3-methoxypyridine

  • Molecular Formula: C₆H₄BrClNO (inferred from CAS 1256819-37-0)
  • Structural Differences : Missing chlorine at positions 4 and 5, and iodine at position 5.
  • Implications :
    • Reduced halogenation decreases molecular weight and lipophilicity.
    • Discontinued commercial availability (as of 2025) suggests stability or synthesis challenges, possibly due to lower demand or reactivity issues .

2-Bromo-3-methylpyridine

  • Molecular Formula : C₆H₆BrN
  • Structural Differences : Replaces methoxy, chlorine, and iodine substituents with a methyl group at position 3.
  • Implications: Simplified structure reduces steric effects and likely improves metabolic stability.

Physicochemical and Ecological Properties

Lipophilicity (Log Kow)

  • 2-Bromo-4'-methoxyacetophenone (a non-pyridine analog): Log Kow = 2.1 .

Toxicity and Regulatory Status

  • Halogenated Anilines (e.g., 2-bromo-4,6-dinitroaniline) :
    • Detected in textiles at levels up to 282 µg/g, exceeding REACH mutagenicity limits .
    • Structural parallels to the target compound suggest possible mutagenic or sensitization risks, though direct data are unavailable.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Commercial Availability Key Properties/Concerns
2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine C₆H₃BrCl₂INO 382.81 Br (2), Cl (4,5), I (6) Available (1g: $500) High lipophilicity (inferred)
2,5-Dichloro-6-iodo-3-methoxypyridine C₆H₄Cl₂INO 303.91 Cl (4,5), I (6) Available (1g: $500) Lower synthetic complexity
2-Bromo-6-chloro-3-methoxypyridine C₆H₄BrClNO ~265.46 (estimated) Br (2), Cl (6) Discontinued Stability/synthesis challenges
2-Bromo-3-methylpyridine C₆H₆BrN 172.02 Br (2) Available (hazard data ) Simpler structure, lower hazard risk

Biological Activity

2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by multiple halogens and a methoxy group, enhances its reactivity and interaction with biological macromolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₆H₃BrCl₂INO
  • Molecular Weight : 382.82 g/mol
  • CAS Number : 1305324-56-4

The presence of halogen atoms (bromine, chlorine, and iodine) in the compound allows for unique interactions with proteins and enzymes, which may enhance binding affinity and specificity towards biological targets .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly those involved in drug metabolism. Notably, it has been identified as a selective inhibitor of cytochrome P450 enzymes, which play a crucial role in the metabolism of various drugs.

Key Mechanisms Include :

  • Halogen Bonding : The halogen atoms can form halogen bonds with amino acid residues in proteins, influencing enzyme activity.
  • Nucleophilic Substitution : The methoxy group can act as a leaving group or nucleophile in various chemical reactions, facilitating interactions with biological targets.

Biological Activity

The compound has shown promise in several areas:

  • Enzyme Inhibition :
    • Selective inhibition of cytochrome P450 enzymes indicates potential applications in modifying drug efficacy and safety profiles.
    • Studies suggest that it may also inhibit other metabolic pathways influenced by these enzymes.
  • Antimicrobial Properties :
    • Preliminary investigations indicate that compounds with similar structures often exhibit significant antimicrobial activity. The halogenated nature may contribute to this effect by disrupting microbial cell membranes or interfering with metabolic processes.
  • Anticancer Activity :
    • Some studies have suggested that this compound may inhibit cell proliferation through its action on specific kinases involved in cancer pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFocusFindings
Cytochrome P450 InhibitionDemonstrated selective inhibition, suggesting potential for drug metabolism modification.
Antimicrobial ActivityIndicated potential antimicrobial properties linked to structural features.
Anticancer PropertiesSuggested inhibition of cell proliferation via kinase modulation.

Q & A

Q. What analytical techniques are essential for confirming the structure and purity of 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: Use 1H and 13C NMR to identify substitution patterns. The methoxy group (δ ~3.9–4.0 ppm) and aromatic proton signals (e.g., δ ~8.2 ppm for H-4) provide positional insights.
    • X-ray Crystallography: Refine single-crystal data using SHELX software to resolve bond lengths, angles, and halogen positions . This is critical for confirming the iodine/bromine occupancy in the polyhalogenated structure.
  • Purity Assessment:
    • High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (expected [M+H]+ at m/z 382.813) .
    • HPLC-UV: Use reverse-phase chromatography with a C18 column (detection at 254 nm) to assess purity >95% .

Q. What are the recommended storage conditions and stability considerations for this compound?

Methodological Answer:

  • Storage: Store in amber vials under inert gas (argon) at –20°C to prevent halogen displacement reactions. Desiccate to avoid hydrolysis of the methoxy group.
  • Stability Testing: Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. Monitor by TLC and NMR to identify decomposition products (e.g., loss of iodine or demethylation) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reactivity of polyhalogenated pyridines during selective functionalization?

Methodological Answer:

  • Controlled Reactivity Screening:
    • Use Pd-catalyzed cross-coupling (Suzuki, Stille) to test halogen reactivity: Iodine (C-6) typically reacts first, followed by bromine (C-2), with chlorines (C-4,5) remaining inert under mild conditions.
    • Competition Experiments: Compare reaction rates of mono-halogenated analogs (e.g., 6-iodo vs. 2-bromo derivatives) to establish selectivity trends .
  • Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and identify nucleophilic/electrophilic sites .

Q. What strategies mitigate side reactions during multi-step synthesis of derivatives?

Methodological Answer:

  • Protection-Deprotection:
    • Temporarily protect iodine using trimethylsilyl groups during bromine-selective reactions.
    • Use Boc-protected amines if introducing functional groups at C-3.
  • In Situ Monitoring: Employ real-time reaction tracking via ReactIR or LC-MS to detect intermediates and optimize reaction termination points .

Q. How should researchers interpret conflicting crystallographic data for this compound?

Methodological Answer:

  • Refinement Protocols:
    • Test for twinning and alternate space groups in SHELX. Use the TWIN and BASF commands to model disorder.
    • Validate against Hirshfeld surface analysis (CrystalExplorer) to distinguish true halogen bonding from crystallographic artifacts .
  • Batch Comparison: Analyze crystals from multiple solvent systems (e.g., DCM/hexane vs. ethanol) to confirm structural consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine
Reactant of Route 2
2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine

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